molecular formula C8H6F3NO2 B1300402 1-Methyl-2-nitro-4-(trifluoromethyl)benzene CAS No. 65754-26-9

1-Methyl-2-nitro-4-(trifluoromethyl)benzene

Cat. No.: B1300402
CAS No.: 65754-26-9
M. Wt: 205.13 g/mol
InChI Key: VFERJFHPHSUIHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-2-nitro-4-(trifluoromethyl)benzene is a useful research compound. Its molecular formula is C8H6F3NO2 and its molecular weight is 205.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Degradation and Stability Studies

Research into 1-Methyl-2-nitro-4-(trifluoromethyl)benzene (hereafter referred to by its functional groups for clarity) has highlighted its relevance in degradation and stability studies, particularly when examining the stability of certain compounds under various conditions. For example, in the study of nitisinone (NTBC), a compound initially developed as a herbicide and later used in medical treatments, researchers utilized liquid chromatography coupled with mass spectrometry (LC-MS/MS) to investigate NTBC's stability. They discovered that the stability of NTBC increases with the pH level of the solution. In environments mimicking gastric juice, two major stable degradation products were identified: 2-amino-4-(trifluoromethyl)benzoic acid (ATFA) and 2-nitro-4-(trifluoromethyl)benzoic acid (NTFA), shedding light on the compound's properties and potential medical application risks and benefits (Barchańska et al., 2019).

Synthesis and Chemical Reactions

The functional groups present in this compound make it a candidate for various chemical synthesis processes and reactions. For instance, the synthesis of 5,5′-Methylene-bis(benzotriazole), a compound used in metal passivators and light-sensitive materials, demonstrates the utility of related chemical structures in developing practical, environmentally benign methodologies for producing significant compounds. This research underlines the importance of such compounds in green chemistry and the synthesis of materials with potential applications in nanotechnology and polymer processing (Gu et al., 2009).

Corrosion Inhibition

The study of quinoline derivatives, which share structural similarities with this compound, has shown significant effectiveness as anticorrosive materials. These compounds form stable chelating complexes with metal surfaces, illustrating the potential of related structures in corrosion prevention. This line of research contributes to the development of new, more efficient materials for protecting against metallic corrosion, highlighting the versatile applications of these chemical structures in industrial settings (Verma et al., 2020).

Green Chemistry and Methane Conversion

In the context of green chemistry, the catalytic methylation of aromatics using methane represents a novel approach to converting methane into more valuable hydrocarbons. Studies exploring the use of zeolite catalysts for the methylation of aromatic compounds, including benzene, to produce liquid fuels and chemicals highlight the environmental and economic benefits of such processes. This research underscores the role of similar compounds in advancing sustainable chemical practices and the efficient use of natural gas reserves (Adebajo, 2007).

Safety and Hazards

The compound has been classified under GHS07 for safety . The hazard statements include H302-H315-H319-H335 . The precautionary statements include P261-P305+P351+P338 .

Properties

IUPAC Name

1-methyl-2-nitro-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO2/c1-5-2-3-6(8(9,10)11)4-7(5)12(13)14/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFERJFHPHSUIHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10363017
Record name 1-Methyl-2-nitro-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10363017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65754-26-9
Record name 1-Methyl-2-nitro-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10363017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 4-methylbenzotrifluoride (18.6 g, 116 mmol) in concentrated sulfuric acid (120 ml) was added dropwise a solution of potassium nitrate (12.9 g, 128 mmol) in concentrated sulfuric acid (60 ml) at room temperature over 15 minutes. After stirring for 2 hours at the same temperature, the reaction mixture was poured into ice water, which was extracted with ethyl acetate, dried over anhydrous sodium sulfate, and solvent was distilled off. The residue obtained was submitted to silica gel column chromatography [hexane-ethyl acetate=8:1] to obtain 22.8 g of title compound as pale yellow liquid. Yield 96%.
Quantity
18.6 g
Type
reactant
Reaction Step One
Name
potassium nitrate
Quantity
12.9 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
hexane ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
96%

Synthesis routes and methods II

Procedure details

4-Trifluoromethyltoluene (12.8 g) was treated at 60°-70° C. with a mixture of concentrated nitric acid (25 ml) and concentrated sulphuric acid (25 ml) for 5 hours. The solution was poured onto ice (0.5 litres) and extracted with ether (3×100 ml). The combined ether extracts were washed with water, dried over sodium sulphate, filtered and evaporated to dryness to give 2-methyl-5-trifluoromethylnitrobenzene (14.8 g) as a pale yellow oil.
Quantity
12.8 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.